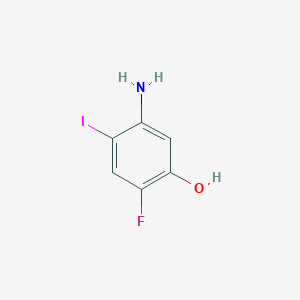
(S,S)-C2-TunaPhos Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,S)-C2-TunaPhos Oxide is a chiral phosphine oxide compound widely used in asymmetric catalysis. Its unique structure allows it to act as a ligand in various catalytic reactions, making it a valuable tool in organic synthesis. The compound’s chirality is derived from its two stereocenters, which are crucial for its activity in enantioselective processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-C2-TunaPhos Oxide typically involves the reaction of a chiral phosphine ligand with an oxidizing agent. One common method is the oxidation of (S,S)-C2-TunaPhos using hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S,S)-C2-TunaPhos Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state species.
Reduction: It can be reduced back to its phosphine form using reducing agents like lithium aluminum hydride.
Substitution: The phosphine oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction results in the regeneration of the phosphine ligand.
Wissenschaftliche Forschungsanwendungen
(S,S)-C2-TunaPhos Oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is employed in the synthesis of chiral drugs and pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Wirkmechanismus
The mechanism by which (S,S)-C2-TunaPhos Oxide exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment provided by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other. This is achieved through the formation of a chiral transition state, which lowers the activation energy for the desired reaction pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R,R)-C2-TunaPhos Oxide: Another chiral phosphine oxide with similar applications but different stereochemistry.
BINAP Oxide: A widely used chiral ligand in asymmetric catalysis.
DIOP Oxide: Another chiral phosphine oxide used in enantioselective reactions.
Uniqueness
(S,S)-C2-TunaPhos Oxide is unique due to its specific stereochemistry, which imparts distinct enantioselective properties. Its ability to form stable complexes with various metal centers makes it a versatile ligand in asymmetric catalysis. Additionally, its high thermal and chemical stability allows it to be used under a wide range of reaction conditions.
Eigenschaften
Molekularformel |
C38H30O4P2 |
|---|---|
Molekulargewicht |
612.6 g/mol |
IUPAC-Name |
3,16-bis(diphenylphosphoryl)-8,11-dioxatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene |
InChI |
InChI=1S/C38H30O4P2/c39-43(29-15-5-1-6-16-29,30-17-7-2-8-18-30)35-25-13-23-33-37(35)38-34(42-28-27-41-33)24-14-26-36(38)44(40,31-19-9-3-10-20-31)32-21-11-4-12-22-32/h1-26H,27-28H2 |
InChI-Schlüssel |
JIGYLQXUHRXWAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C(=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)






![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
![[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B12841738.png)
